An In-depth Technical Guide on the Core Basic Properties of 6-methyl-1H-benzimidazole-2-carboxylic acid
An In-depth Technical Guide on the Core Basic Properties of 6-methyl-1H-benzimidazole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
6-methyl-1H-benzimidazole-2-carboxylic acid is a heterocyclic compound of significant interest in pharmaceutical and agrochemical research. Its structural motif, featuring a benzimidazole core substituted with a methyl group and a carboxylic acid, provides a versatile scaffold for the synthesis of a wide array of biologically active molecules.[1] This guide offers an in-depth exploration of the fundamental physicochemical properties of this compound, with a particular focus on its basicity, which is a critical determinant of its behavior in physiological and formulation contexts. We will delve into its synthesis, tautomerism, ionization, solubility, and the interplay of its functional groups, providing both theoretical understanding and practical experimental protocols. This document is intended to serve as a comprehensive resource for researchers engaged in the development of novel therapeutics and other advanced chemical applications based on the benzimidazole scaffold.
Introduction: The Benzimidazole Scaffold in Drug Discovery
The benzimidazole ring system, a fusion of benzene and imidazole, is a privileged structure in medicinal chemistry.[2][3] This assertion is supported by its presence in numerous FDA-approved drugs.[3] The unique electronic and structural features of the benzimidazole nucleus, including its aromaticity, hydrogen bond donor-acceptor capabilities, and potential for π-π stacking interactions, enable it to bind to a diverse range of biological macromolecules.[2] Consequently, benzimidazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[4][5]
6-methyl-1H-benzimidazole-2-carboxylic acid (Molecular Formula: C₉H₈N₂O₂, Molecular Weight: 176.17 g/mol ) is a key intermediate in the synthesis of more complex molecules.[1] The strategic placement of the methyl group at the 6-position and the carboxylic acid at the 2-position provides distinct opportunities for chemical modification and influences the molecule's overall physicochemical profile. Understanding the core properties of this specific derivative is paramount for its effective utilization in drug design and development.
Synthesis and Structural Elucidation
The synthesis of 6-methyl-1H-benzimidazole-2-carboxylic acid can be achieved through several established routes, primarily involving the condensation of a substituted o-phenylenediamine with a suitable carboxylic acid derivative.
Common Synthetic Pathways
One of the most prevalent methods for constructing the benzimidazole core is the Phillips-Ladenburg condensation . This reaction typically involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions and often with heating. For the synthesis of the title compound, 4-methyl-o-phenylenediamine would be reacted with a suitable two-carbon synthon bearing a carboxylic acid or a precursor group.
A more direct and specific method reported for the synthesis of benzimidazole-2-carboxylic acids involves the oxidation of the corresponding 2-hydroxymethylbenzimidazole . This precursor can be synthesized by the condensation of the appropriate o-phenylenediamine with glycolic acid.[6] The subsequent oxidation of the alcohol to the carboxylic acid can be achieved using a strong oxidizing agent like potassium permanganate (KMnO₄).
Caption: General synthetic scheme for 6-methyl-1H-benzimidazole-2-carboxylic acid.
Structural Features and Tautomerism
A critical aspect of the benzimidazole structure is the existence of annular tautomerism. Due to the migration of the proton between the two nitrogen atoms of the imidazole ring, 6-methyl-1H-benzimidazole-2-carboxylic acid exists as a mixture of two equivalent tautomers: 6-methyl-1H-benzimidazole-2-carboxylic acid and 5-methyl-1H-benzimidazole-2-carboxylic acid. This is an important consideration in structural analysis and in understanding its interactions with biological targets, as both tautomers are in equilibrium.
Caption: Tautomeric equilibrium of the title compound.
Physicochemical Properties: A Focus on Basicity
The physicochemical properties of a drug candidate, such as its ionization constant (pKa) and solubility, are fundamental parameters that influence its absorption, distribution, metabolism, and excretion (ADME) profile.
Ionization and pKa
6-methyl-1H-benzimidazole-2-carboxylic acid is an amphoteric molecule, meaning it possesses both acidic and basic functional groups.
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Acidic Group: The carboxylic acid group at the 2-position is acidic and will be deprotonated at physiological pH.
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Basic Group: The imidazole ring is basic and can be protonated.
The methyl group at the 6-position is an electron-donating group, which would be expected to slightly increase the basicity of the imidazole nitrogens. Conversely, the electron-withdrawing carboxylic acid group at the 2-position will decrease the basicity of the imidazole ring. The interplay of these substituents will determine the precise pKa values.
Caption: Ionization states of 6-methyl-1H-benzimidazole-2-carboxylic acid at different pH values.
Table 1: Estimated Physicochemical Properties
| Property | Estimated Value/Range | Rationale/Reference |
| Molecular Formula | C₉H₈N₂O₂ | - |
| Molecular Weight | 176.17 g/mol | [1] |
| pKa (acidic) | ~3-4 | Predicted for a similar isomer.[7] |
| pKa (basic) | ~4-5 | Influence of electron-withdrawing COOH. |
| Aqueous Solubility | Poorly soluble in water | Qualitative vendor information. |
| LogP (calculated) | Varies with pH | Expected to be more lipophilic in its neutral form. |
Solubility
The aqueous solubility of 6-methyl-1H-benzimidazole-2-carboxylic acid is reported to be low.[7] As an amphoteric substance, its solubility is expected to be pH-dependent. At its isoelectric point (the pH at which the net charge is zero), the compound will likely exhibit its minimum solubility. Solubility will increase in both acidic and alkaline solutions due to the formation of the more soluble cationic (protonated imidazole) and anionic (deprotonated carboxylate) species, respectively.
Biological Activity and Mechanism of Action: A Structure-Activity Perspective
While specific biological activity data for 6-methyl-1H-benzimidazole-2-carboxylic acid is limited in publicly available literature, the broader class of benzimidazole derivatives has been extensively studied.
Potential as an Anticancer and Antimicrobial Agent
Benzimidazole derivatives are known to exhibit potent anticancer and antimicrobial activities.[4][5] Their mechanism of action is often attributed to their ability to interact with key biological targets. For instance, some benzimidazoles function as tubulin polymerization inhibitors, disrupting microtubule formation and leading to cell cycle arrest and apoptosis. Others have been shown to inhibit enzymes crucial for pathogen survival or cancer cell proliferation, such as topoisomerases and kinases.[1] The structural similarity of the benzimidazole core to purine bases allows these compounds to interfere with nucleic acid and protein synthesis.
Structure-Activity Relationship (SAR)
The biological activity of benzimidazole derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system.[2][4]
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The 2-position: Substituents at the 2-position are known to significantly modulate the biological activity. The carboxylic acid group in the title compound provides a handle for further derivatization, for example, through amide bond formation, to explore new chemical space and potentially enhance target binding.
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The 6-position: The methyl group at the 6-position can influence the lipophilicity and metabolic stability of the compound. Its electron-donating nature can also impact the electronic properties of the benzimidazole ring, which may affect its binding affinity to biological targets.
Experimental Protocols for Characterization
To address the gap in experimental data for 6-methyl-1H-benzimidazole-2-carboxylic acid, the following established protocols can be employed for its thorough characterization.
Protocol for pKa Determination by UV-Vis Spectrophotometry
This method is based on the principle that the UV-Vis absorbance spectrum of an ionizable compound changes with pH.
Materials:
-
6-methyl-1H-benzimidazole-2-carboxylic acid
-
A series of buffers with known pH values (e.g., phosphate, borate, citrate buffers) covering a range from pH 2 to 12
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Calibrated pH meter
Procedure:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of approximately 1 mg/mL.
-
Prepare a series of buffered solutions of the compound by diluting a small aliquot of the stock solution into each buffer to a final concentration of approximately 10-20 µg/mL. Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on the pH and pKa.
-
Record the UV-Vis spectrum of each buffered solution from approximately 200 to 400 nm.
-
Plot the absorbance at a specific wavelength (where the change in absorbance is maximal) against the pH of the buffer.
-
The resulting sigmoidal curve can be analyzed to determine the pKa value(s), which corresponds to the inflection point(s) of the curve.
Protocol for Aqueous Solubility Determination by the Shake-Flask Method
This is the gold-standard method for determining thermodynamic solubility.
Materials:
-
6-methyl-1H-benzimidazole-2-carboxylic acid (solid)
-
Purified water and buffers of various pH values
-
Small glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC-UV or LC-MS)
Procedure:
-
Add an excess amount of the solid compound to a series of vials containing purified water or buffers of different pH values.
-
Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent.
-
Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method.
-
The measured concentration represents the thermodynamic solubility at that specific pH and temperature.
Caption: Workflow for experimental characterization of pKa and solubility.
Conclusion and Future Perspectives
6-methyl-1H-benzimidazole-2-carboxylic acid represents a valuable building block in the design of novel bioactive compounds. Its amphoteric nature, governed by the acidic carboxylic acid and basic benzimidazole ring, is a key determinant of its physicochemical properties and, consequently, its potential as a drug candidate. While this guide provides a comprehensive overview of its known and predicted properties, it also highlights the need for further experimental characterization. The determination of its precise pKa values and a quantitative assessment of its pH-dependent solubility are crucial next steps for any research program utilizing this compound. Future studies should also focus on synthesizing derivatives, particularly at the 2-position, to explore the structure-activity relationships and unlock the full therapeutic potential of this promising scaffold.
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